Diethylpropion

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.22e+00 g/L

Synonyms

Canonical SMILES

Efficacy for Weight Loss

Studies have shown that Diethylpropion can promote weight loss in obese individuals. A randomized, double-blind, placebo-controlled trial investigated the drug's long-term effects. Participants received either Diethylpropion (50mg twice daily) or a placebo alongside a hypocaloric diet for six months. The Diethylpropion group experienced a significantly greater weight loss (9.8%) compared to the placebo group (3.2%) [1]. This effect was sustained over a year, with the Diethylpropion group averaging a 10.6% weight loss by month 12 [1].

Source

A randomized double-blind placebo-controlled study of the long-term efficacy and safety of diethylpropion in the treatment of obese subjects:

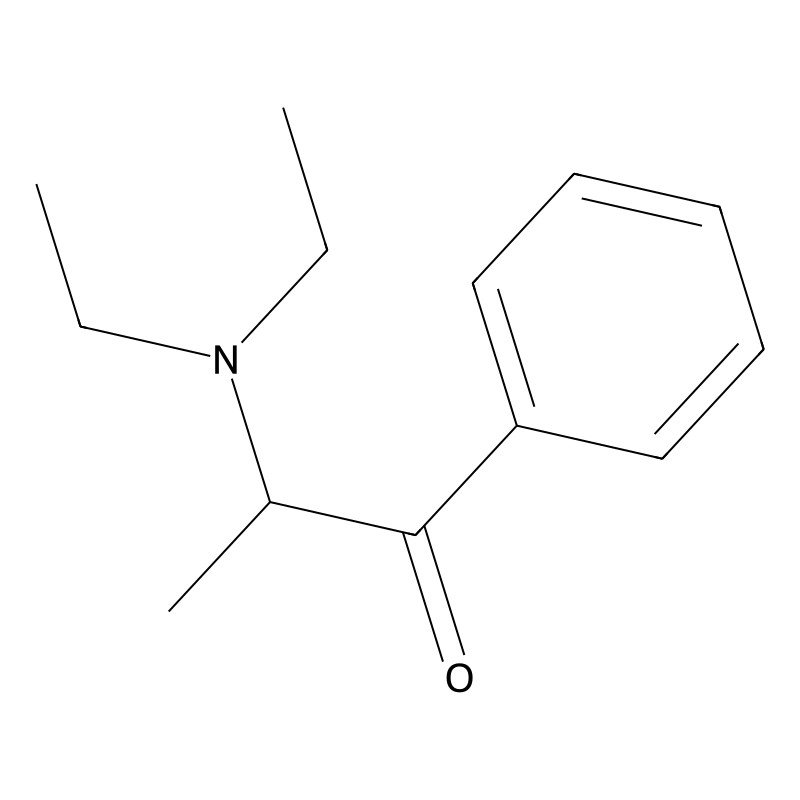

Diethylpropion is a sympathomimetic amine primarily used as an appetite suppressant in the management of obesity. Its chemical structure is characterized as 1-phenyl-2-diethylamino-1-propanone hydrochloride, and it is available in both immediate-release and controlled-release formulations. The drug functions by stimulating the central nervous system, similar to amphetamines, leading to increased levels of catecholamines such as dopamine and norepinephrine, which suppress hunger signals .

Diethylpropion undergoes extensive metabolism primarily through N-dealkylation and reduction pathways in the liver. The metabolites generated are biologically active and contribute to its therapeutic effects. Notably, diethylpropion and its metabolites can cross the blood-brain barrier, affecting central nervous system activity .

As a sympathomimetic agent, diethylpropion exhibits pharmacological activities akin to amphetamines, including central nervous system stimulation and appetite suppression. It elevates catecholamine levels, which are believed to modulate hunger signals and may influence leptin levels, further contributing to appetite regulation . The drug is classified as a Schedule IV controlled substance due to its potential for abuse, although it has a lower risk compared to other stimulants .

The synthesis of diethylpropion typically involves the reaction of phenylacetone with diethylamine. This process can be achieved through various methods including reductive amination or alkylation techniques. The specific details of these synthetic pathways can vary based on the desired purity and yield of the final product .

Diethylpropion is primarily indicated for short-term weight management in individuals with obesity. It is recommended for use in conjunction with a reduced-calorie diet and exercise program. The drug is usually prescribed for periods not exceeding 12 weeks due to concerns over tolerance and dependency . Common formulations include 25 mg immediate-release tablets taken before meals or 75 mg controlled-release tablets administered once daily .

Diethylpropion may interact with various medications, particularly those affecting serotonin or catecholamine levels. Concurrent use with monoamine oxidase inhibitors can lead to serious side effects, including hypertensive crises. Additionally, it may enhance the effects of other central nervous system stimulants or depressants, necessitating careful monitoring when co-administered with such agents .

Similar CompoundsComparison TableCompound Mechanism of Action Abuse Potential Approved Use Duration Diethylpropion Increases catecholamine levels Low Short-term (≤12 weeks) Phentermine Stimulates central nervous system Moderate Short-term Sibutramine Serotonin-norepinephrine reuptake inhibitor High Withdrawn Mazindol Appetite suppressant Moderate Short-term

| Compound | Mechanism of Action | Abuse Potential | Approved Use Duration |

|---|---|---|---|

| Diethylpropion | Increases catecholamine levels | Low | Short-term (≤12 weeks) |

| Phentermine | Stimulates central nervous system | Moderate | Short-term |

| Sibutramine | Serotonin-norepinephrine reuptake inhibitor | High | Withdrawn |

| Mazindol | Appetite suppressant | Moderate | Short-term |

Diethylpropion's unique profile lies in its lower abuse potential compared to phentermine and sibutramine while still providing effective appetite suppression. Its mechanism primarily focuses on catecholamine elevation without the extensive serotonergic activity seen in some other compounds .

The synthesis of diethylpropion (2-diethylamino-1-phenylpropan-1-one) follows well-established organic chemistry principles involving the reaction of alpha-bromopropiophenone with diethylamine as the primary synthetic pathway. The most widely implemented industrial method involves a nucleophilic substitution reaction where the brominated ketone intermediate serves as the electrophilic component [1].

Primary Synthetic Route via Alpha-Bromopropiophenone

The classical industrial synthesis begins with the preparation of alpha-bromopropiophenone as the key intermediate. This brominated precursor is synthesized through the bromination of propiophenone using molecular bromine under controlled conditions. The alpha-bromopropiophenone exhibits specific physical properties including a boiling point of 140°C at 6 millimeters of mercury pressure and demonstrates the characteristic reactivity patterns of alpha-halo ketones [1].

The subsequent nucleophilic substitution reaction involves combining 1,145 grams of alpha-bromopropiophenone with 850 grams of diethylamine under vigorous stirring conditions. The reaction mixture is heated on a water bath until boiling is achieved, facilitating the displacement of the bromine atom by the diethylamine nucleophile [1]. This substitution reaction proceeds through an S_N2 mechanism due to the primary carbon center adjacent to the carbonyl group.

The reaction mechanism involves the formation of a precipitate during the heating process, which requires filtration under suction followed by washing with benzene. The filtrate undergoes liquid-liquid extraction with aqueous hydrochloric acid to separate the basic diethylpropion from neutral impurities. The aqueous acidic solution is subsequently made alkaline and extracted with diethyl ether to isolate the free base form of diethylpropion [1].

Alternative Synthetic Approaches

Research has identified alternative synthetic methodologies for producing diethylpropion and related compounds. One approach involves the direct alkylation of propiophenone derivatives using diethylamine under specific catalytic conditions [2]. This method eliminates the need for the brominated intermediate but requires careful optimization of reaction parameters to achieve acceptable yields.

Advanced synthetic strategies have explored the use of different brominating agents and reaction conditions. Studies have demonstrated that N-bromosuccinimide can serve as an effective brominating reagent under controlled temperature and acidic conditions, providing improved selectivity compared to molecular bromine [3]. The optimization of bromination conditions includes temperature control below 5°C to prevent over-bromination and the use of stoichiometric ratios of 1:1.2 substrate-to-bromine to maximize conversion efficiency .

Process Optimization Parameters

The industrial synthesis requires precise control of several critical parameters to ensure consistent product quality and yield. Temperature control represents a fundamental aspect, with the initial bromination reaction conducted at temperatures ranging from 0°C to 5°C, while the subsequent nucleophilic substitution occurs at elevated temperatures approaching the boiling point of the reaction mixture [1] .

Reaction time optimization has been established through systematic studies, with typical bromination reactions requiring 30 minutes to 2 hours depending on the specific conditions employed. The nucleophilic substitution phase generally requires several hours of heating to achieve complete conversion of the brominated intermediate [3].

Solvent selection plays a crucial role in reaction efficiency and product isolation. The classical method employs aqueous systems for the acid-base extractions, while alternative approaches utilize organic solvents such as acetonitrile or toluene for improved solubility and reaction kinetics [5].

Optimization of Hydrochloride Salt Formation Processes

The formation of diethylpropion hydrochloride represents a critical step in the manufacturing process, as the salt form provides enhanced stability, improved solubility characteristics, and better handling properties compared to the free base. The hydrochloride salt formation follows established pharmaceutical salt formation principles based on acid-base chemistry and crystallization science.

Salt Formation Methodology

The conversion of diethylpropion base to its hydrochloride salt involves the treatment of the purified base with hydrochloric acid under controlled conditions. The free base is typically dissolved in a suitable organic solvent such as ethyl acetate, followed by the addition of isopropanolic hydrochloric acid solution to induce precipitation of the salt form [1]. This method ensures controlled crystallization and produces a product with acceptable purity and physical characteristics.

The theoretical basis for salt formation relies on the pKa difference between the basic diethylamine functionality and the hydrochloric acid. Diethylpropion contains a tertiary amine group with an estimated pKa value of approximately 8.5, which provides sufficient basicity to form stable salts with strong acids [6]. The pKa rule states that when the pKa difference between an acid and base exceeds two to three units, salt formation is expected to occur readily [7].

Crystallization Process Control

The crystallization of diethylpropion hydrochloride requires careful control of multiple parameters to achieve the desired crystal form, purity, and particle size distribution. Temperature control during crystallization affects both the nucleation rate and crystal growth patterns, with lower temperatures generally favoring smaller particle sizes and higher supersaturation levels [8].

Solvent selection for crystallization significantly influences the final crystal properties. Ethyl acetate and isopropanol represent commonly used solvents due to their compatibility with the compound and ability to produce well-formed crystals. The solvent polarity affects the solubility of both the starting material and the final salt, thereby controlling the driving force for crystallization [9].

Seeding techniques may be employed to control nucleation and ensure consistent batch-to-batch reproducibility. The introduction of seed crystals of the desired polymorph at the appropriate supersaturation level promotes controlled crystal growth and reduces the formation of undesired polymorphic forms [10].

Quality Attributes of the Salt Form

The diethylpropion hydrochloride salt exhibits specific physicochemical properties that make it suitable for pharmaceutical applications. The salt form demonstrates enhanced water solubility compared to the free base, facilitating formulation development and potentially improving bioavailability [6]. The molecular weight of diethylpropion hydrochloride is 241.76 grams per mole, with the chemical formula C13H19NO·HCl [11].

Thermal analysis reveals that diethylpropion hydrochloride exhibits a melting point of approximately 177°C, indicating good thermal stability under normal storage and processing conditions [12]. This thermal stability is important for downstream processing operations and long-term storage stability.

The hygroscopic nature of the salt requires careful control of humidity during processing and storage. The compound is described as very hygroscopic, necessitating storage under controlled moisture conditions to prevent degradation and maintain product quality [12].

Process Scale-Up Considerations

The scale-up of salt formation processes requires attention to mass transfer limitations and heat transfer efficiency. Industrial-scale crystallization vessels must provide adequate mixing to ensure homogeneous conditions throughout the reaction mass. The cooling rate during crystallization affects crystal size distribution and must be optimized for each specific vessel configuration [13].

Heat removal capacity becomes critical during large-scale salt formation, as the neutralization reaction between the base and acid generates heat that must be controlled to prevent temperature excursions. Inadequate heat removal can lead to rapid crystallization, poor crystal quality, and potential safety concerns [13].

Industrial-Scale Manufacturing Challenges and Solutions

Industrial-scale production of diethylpropion presents numerous technical challenges that require specialized solutions and careful process optimization. These challenges encompass reaction kinetics, heat and mass transfer, safety considerations, environmental compliance, and quality assurance requirements.

Heat Transfer and Temperature Control

One of the primary challenges in industrial-scale synthesis involves maintaining precise temperature control throughout the reaction sequence. The bromination reaction is highly exothermic and requires efficient heat removal to prevent temperature excursions that could lead to side reactions or safety hazards [14]. Industrial reactors must be equipped with adequate heat exchange capacity to handle the heat generation rate during rapid bromination.

The nucleophilic substitution reaction also generates significant heat, particularly during the initial mixing of reactants. Temperature spikes can promote the formation of impurities and reduce overall yield [1]. Industrial solutions include the use of staged addition of reagents, pre-cooling of reactants, and enhanced heat exchange surfaces to maintain temperature within acceptable limits.

Cooling crystallization during salt formation requires controlled cooling rates to achieve the desired crystal properties. Industrial crystallizers must provide uniform temperature distribution and controlled cooling profiles to ensure consistent product quality [9]. The design of heat exchange systems must account for the changing heat transfer characteristics as crystallization proceeds and the slurry density increases.

Mass Transfer Optimization

Efficient mixing represents a critical factor in industrial-scale synthesis, as inadequate mass transfer can lead to localized concentration gradients and uneven reaction progress. The biphasic nature of certain reaction steps requires specialized mixing equipment to ensure proper contact between organic and aqueous phases [15].

The gas-liquid mass transfer during the bromination reaction requires attention to gas dispersion and residence time. Bromine vapor generation and containment present both efficiency and safety considerations [14]. Industrial reactors may employ subsurface gas injection systems with efficient vapor condensation and recovery to maximize reagent utilization and minimize environmental emissions.

Solid-liquid mass transfer during crystallization affects crystal quality and filtration characteristics. Proper agitation intensity must be maintained to promote good crystal formation while avoiding crystal breakage that could lead to poor filtration performance [9].

Impurity Management and Purification

Industrial-scale production faces the challenge of maintaining acceptable impurity levels while maximizing yield and minimizing processing costs. Common impurities include unreacted starting materials, side products from competing reactions, and degradation products formed during processing or storage [16].

The bromination step can produce over-brominated products if reaction conditions are not carefully controlled. Multiple bromination can occur at both the alpha position and the aromatic ring, leading to impurities that are difficult to remove [3]. Industrial solutions include careful control of bromine addition rates, temperature maintenance, and reaction monitoring through in-process analytical techniques.

Residual solvents represent another category of impurities that must be controlled according to regulatory guidelines. The use of multiple solvents throughout the synthesis requires careful attention to solvent removal and recovery. Vacuum distillation and steam distillation techniques are commonly employed to reduce residual solvent levels to acceptable limits [17].

Regulatory Compliance Challenges

Industrial production must comply with current Good Manufacturing Practice regulations, which require extensive documentation, validation, and quality assurance systems. Process validation studies must demonstrate that the manufacturing process consistently produces material meeting all quality specifications [13].

The controlled substance classification of diethylpropion requires additional security measures and regulatory reporting. Manufacturing facilities must implement appropriate security systems and maintain detailed records of material flows and inventory [18] [19].

Quality Control Parameters in Bulk Synthesis

Quality control in diethylpropion manufacturing encompasses a comprehensive analytical framework designed to ensure product safety, efficacy, and regulatory compliance. The quality control parameters include identity verification, purity assessment, impurity profiling, and physical characterization of the bulk drug substance.

Identity Testing Methodologies

Identity confirmation of diethylpropion hydrochloride employs multiple orthogonal analytical techniques to provide definitive identification. Infrared spectroscopy serves as a primary identification method, with the compound exhibiting characteristic absorption patterns that differentiate it from structurally related substances [17]. The infrared spectrum shows distinctive peaks corresponding to the carbonyl group, aromatic carbon-hydrogen bonds, and tertiary amine functionality.

Liquid chromatography-mass spectrometry provides structural information for impurity identification when reference standards are unavailable. This hyphenated technique offers high sensitivity and specificity for detecting and characterizing unknown impurities [21]. The mass spectrometric data provides molecular weight information and fragmentation patterns that assist in structural elucidation.

Secondary amine impurities represent a specific category requiring specialized testing due to their potential formation during synthesis. The testing methodology involves extraction with buffer solutions followed by derivatization and colorimetric detection [17]. The acceptance limit for secondary amines is typically not more than 0.5 percent expressed as diethylamine hydrochloride equivalent.

| Impurity Category | Testing Method | Acceptance Limit | Significance |

|---|---|---|---|

| Total impurities | HPLC-UV | ≤2.0% | Overall purity assessment |

| Individual unknown impurities | HPLC-UV | ≤0.10% | Process-related impurities |

| Secondary amines | Colorimetric | ≤0.5% | Synthesis-related impurities |

| Residual solvents | GC-FID | ICH Class limits | Safety-related impurities |

| Heavy metals | ICP-MS | ≤20 ppm | Safety-related impurities |

Physical and Chemical Characterization

Water content determination employs Karl Fischer titration methodology to quantify moisture levels in the bulk drug substance. The water content specification typically requires not more than 0.5 percent water [17]. This parameter is critical due to the hygroscopic nature of the compound and its potential impact on stability and processing characteristics.

Particle size analysis provides important information for downstream processing and formulation development. Laser diffraction techniques offer rapid and precise particle size distribution measurements that can be used to optimize crystallization conditions and predict processing behavior [22]. The particle size characteristics affect powder flow, blending uniformity, and dissolution performance.

Thermal analysis techniques including differential scanning calorimetry provide information about polymorphic forms, thermal stability, and purity. The melting point determination confirms the crystalline form and can detect the presence of impurities or alternative polymorphs [12]. Thermal degradation studies provide information about storage conditions and shelf life expectations.

| Parameter | Method | Specification | Purpose |

|---|---|---|---|

| Water content | Karl Fischer | ≤0.5% | Stability and processing |

| Melting point | DSC | 175-179°C | Identity and purity |

| Particle size | Laser diffraction | Process-dependent | Manufacturing optimization |

| Bulk density | USP Method | Process-dependent | Processing characteristics |

| pH (1% solution) | Potentiometry | 4.0-6.0 | Quality indicator |

Analytical Method Validation

All analytical methods employed in quality control require validation according to International Conference on Harmonization guidelines to demonstrate their suitability for intended use. Method validation parameters include accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit [23].

Accuracy studies demonstrate the closeness of analytical results to the true or accepted reference value through recovery experiments using spiked samples or comparison with reference methods. Precision studies evaluate method repeatability and intermediate precision under various conditions including different analysts, instruments, and days [23].

Specificity testing confirms the ability of analytical methods to distinguish the analyte from potential interferences including impurities, degradation products, and excipients. Forced degradation studies may be conducted to generate potential degradation products for specificity evaluation [24].

The validation of impurity methods requires special attention to detection and quantitation limits to ensure adequate sensitivity for regulatory compliance. Method robustness studies evaluate the reliability of analytical methods under small but deliberate variations in method parameters [25].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 3.04 (est)

2.8

Decomposition

Appearance

Melting Point

Storage

UNII

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

... /Diethylpropion is/ indicated in the short-term (a few weeks) treatment of exogenous obesity in conjunction with a regimen of weight reduction based on caloric restriction, exercise, and behavior modification in patients with a body mass index of > or = 30 kg of body weight per height in meters squared (kg/sq m) or in patients with a body mass index of > or = 27 kg/sq m in the presence of risk factors such as hypertensin, diabetes, or hyperlipidemia. /Included in US product labeling/

Pharmacology

Diethylpropion is an amphetamine derivative and a sympathomimetic stimulant with anti-obesity and appetite-suppressant properties. Diethylpropion stimulates neurons to release and maintain high levels of catecholamines including dopamine and norepinephrine resulting in a suppression of hunger signals and appetite. This agent may also indirectly affect leptin-neuropeptide Y (NPY) neurotransmission, which exerts control on metabolic processes such as food intake and body weight homeostasis. Via elevated catecholamine, diethylpropion indirectly elevates leptin levels in the brain, which in turn inhibits production of NPY, a potent stimulator of feeding behavior, thereby preventing the initiation of eating, increasing energy expenditure, and decreasing fat storage.

MeSH Pharmacological Classification

ATC Code

A08 - Antiobesity preparations, excl. diet products

A08A - Antiobesity preparations, excl. diet products

A08AA - Centrally acting antiobesity products

A08AA03 - Amfepramone

Mechanism of Action

Although the mechanism of action of the sympathomimetic appetite suppressants in the treatment of obesity is not fully known, these medications have pharmacological effects similar to those of amphetamines. Amphetamine and related sympathomimetic medications ... are thought to stimulate the release of norepinephrine and/or dopamine from storage sites in nerve terminals in the lateral hypothalamic feeding center, thereby producing a decrease in appetite. ... It has not been established that the actions of these medications in treating obesity is primarily suppression of appetite; other CNS actions and/or metabolic effects, such as decreased gastric acid secretion or increased energy expenditure, may be involved.

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Vapor Pressure

Other CAS

39648-50-5

90-84-6

134-80-5

Absorption Distribution and Excretion

Diethylpropion is rapidly absorbed from the GI tract after oral administration and is extensively metabolized through a complex pathway of biotransformation involving N-dealkylation and reduction. Diethylpropion and/or its active metabolites are believed to cross the blood-brain barrier and the placenta. Diethylpropion and its metabolites are excreted mainly by the kidney.

Diethylpropion is readily absorbed from the GI tract and its effects persist for about 4 hours after oral administration of conventional tablets.

Diethylpropion: 0.075 mg/kg orally reached peak concentration in blood of 0.066 mg% in 2 hr. 0.075 mg/kg orally excreted 73% in 24 hr.

Diethylpripion and/or its metabolites, ... are distributed into breast milk. ...

The absorption of diethylpropion and dimethylpropion and some of their metabolites into and passage through the skin are reported, and their metabolism after oral solution (doses 21.2 mg and 41.5 mg, respectively) and percutaneous administration (doses I: 3.0 and 3.9 mg; doses dimethylpropion: 2.1 and 4.2 mg) to one subject was studied. In all trials the subject followed a low fat diet and an acidic urine was ensured. Urine was collected at half-hourly intervals for 4 hr, then hourly up to 14 h, then as convenient for up to 24 hr. Percutaneous administration was under an occlusive patch, which for the metabolism studies was left for 24 hr after which the patch was removed, the amount remaining on the skin determined, and the amount absorbed calculated. Drug level determination was by GLC. High percentages of diethylpropion and its metabolites were taken up into the skin in less than 2 min while the absorption of dimethylpropion was much lower. After 2 min the absorption was a first order kinetic process. The rate of appearance of the drugs in the blood did not correlate with their rate of absorption into the skin. Metabolism was greater after oral than percutaneous administration.

Metabolism Metabolites

Yields benzoic acid, 2-diethylamino-1-phenyl-1-propanol, & mandelic acid in man. Yields 2-ethylaminopropiophenone in man & in rabbit.

... Rapidly & extensively metabolized in man, & urinary excretion of unchanged drug & metabolites is practically complete within 30 hr of oral dose. Low recovery & rapid clearance of unchanged drug provide evidence that anorectic activity ... is due mainly to metabolites.

Diethylpropion is aromatic ketone metab by 2 principal routes: n-dealkylation & keto reduction. In man ... acidic urine pH ... recoveries after oral dose of racemic diethylpropion ... n-ethylaminopropiophenone & norephedrine ca 25%, n-diethylnorephedrine & n-ethylnorephedrine ca 15%, diethylpropion & aminopropiophenone 2-3%.

The metabolism and urinary excretion of diethylpropion were re-evaluated using a newly developed gas chromatography procedure on urine samples obtained from 3 healthy volunteers who were given 25 mg diethylpropion hydrochloride in aqueous solution or 75 mg as a sustained-action preparation of diethylpropion. After an oral dose the metabolism of diethylpropion is rapid and extensive; only 3-4% remains unchanged. Mono-N-de-ethylation is the main metabolic pathway for about 35% of the dose. N-De-ethylation is more important than carbonyl reduction, occurring mainly with the unchanged diethylpropion, about 20% of the dose. About 30% of the dose, which cannot be accounted for as the sum of the amines recovered in urine, is probably metabolized by deamination, followed by oxidation and conjugation to give hippuric acid.

Extensively metabolized through a complex pathway of biotransformation involving N-dealkylation and reduction. Many of these metabolites are biologically active and may participate in the therapeutic action of diethylpropion. Route of Elimination: Diethylpropion is rapidly absorbed from the GI tract after oral administration and is extensively metabolized through a complex pathway of biotransformation involving N-dealkylation and reduction. Diethylpropion and/or its active metabolites are believed to cross the blood-brain barrier and the placenta. Diethylpropion and its metabolites are excreted mainly by the kidney. Half Life: Using a phosphorescence assay that is specific for basic compounds containing benzoyl group, the plasma half-life of the aminoketone metabolites is estimated to be between 4 to 6 hours.

Associated Chemicals

Wikipedia

Traumatin

Drug Warnings

Diethylpropion and its active metabolites are believed to cross the placenta.

Patients should be warned that diethylpropion may impair their ability to perform hazardous activities requiring mental alertness or physical coordination (e.g., operating machinery, driving a motor vehicle). The drug should be used with caution in patients with hypertension or symptomatic cardiovascular disease, including arrhythmias. Diethylpropion should also be used with caution in patients with epilepsy, since the drug has been reported to increase seizures in some epileptics.

Diethylpropion is contraindicated in patients with hyperthyroidism, advanced arteriosclerosis, agitate states, severe hypertension, a history of drug abuse, glaucoma, or known hypersensitivity or idiosyncrasy to sympathomimetic amines. In addition, the drug is contraindicated during or within 14 days of administration of monoamine oxidase inhibitors.

For more Drug Warnings (Complete) data for DIETHYLPROPION (13 total), please visit the HSDB record page.

Biological Half Life

The half-life of diethylpropion is 4-6 hours. The duration of action of the diethylpropion hydrochloride tablets is 4 hours, of the diethylpropion hydrochloride extended-release tablets is 12 hours. Renal elimination. /From table/

Use Classification

Methods of Manufacturing

Propiophenone is brominated with bromine to form 2-bromopropiophenone which is then condensed with diethylamine to yield diethylpropion (base). Purified base is dissolved in suitable solvent & treated with hydrogen chloride to form salt. /Hydrochloride/

General Manufacturing Information

Analytic Laboratory Methods

Reagents, methods, and kits for an amphetamine class fluorescence polarization immunoassay.

Charge transfer complex between diethylpropion and iodine was investigated and used as the basis for a simple and sensitive spectrophotometric method for the detection of diethylpropion in bulk and its dosage forms. The soln exhibited blue shifted iodine bands at 295 and 365 nm. A Job's plot indicated a 1:1 complexation ratio. At 295 nm, the absorbance was linear over the 0.2-2.4 ug/l concn range. The method applied sucessfully to the analysis of commercial diethylpropion tablets without the interference from thiamine HCl, pyridoxine HCl, nicotinamide, and riboflavin. Interference from the degradation products, 1-phenyl-1,2-propanedione and diethylamine was avoided. ...

Method: AO988.23; Procedure: Liquid chromatographic method; Analyte: diethylpropion hydrochloride; Matrix: drug substance and tablets; Detection Limit: not provided. /Diethylpropion Hydrochloride/

Clinical Laboratory Methods

Sensitive and specific procedures based on GLC for the identification, separation and determination of diethylpropion (amfepramon) and its major metabolites ethylaminopropiophenone and diethylnorpseudoephedrine in human plasma, saliva and urine have been described. Acidification of the biological fluid samples has improved the stability of the compounds under conditions of storage.

Analyte: diethylpropion hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /diethylpropion hydrochloride/

Analyte: diethylpropion hydrochloride; matrix: chemical identification; procedure: retention time of liquid chromatogram with comparison to standards /diethylpropion hydrochloride/

For more Clinical Laboratory Methods (Complete) data for DIETHYLPROPION (9 total), please visit the HSDB record page.

Storage Conditions

Interactions

Concurrent use /of other CNS stimulation-producing medications or thyroid hormones with appetite suppressants/ may increase the CNS stimulant effects of either these medications or the appetite suppressant. /Appetite suppressants, sympathomimetic/

The sympathomimetic effects of appetite suppressants /when used with monoamine oxidase (MAO) inhibitors, including furazolidone, procarbazine, and selegiline/ may be potentiated, possibly resulting in a hypertensive crisis; concurrent use is contraindicated; appetite suppressant should not be administered during or within 14 days following the administration of and MAO inhibitor. /Appetite suppressants, sympathomimetic/

Vasopressant effect may be potentiated; if necessary to administer a pressor amine agent to a patient who has recently received an appetite suppressant, initiating pressor therapy in reduced dosage and monitoring blood pressure at frequent intervals are recommended. /Appetite suppressants, sympathomimetic/

For more Interactions (Complete) data for DIETHYLPROPION (12 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Anorectic efficacy and safety of the diethylpropion-topiramate combination in rats

Gabriela Y Cortés-Moreno, José E Roa-Coria, Ángel Zúñiga-Romero, Juan C Huerta-Cruz, Eleazar Lara-Padilla, Cecilia F Del Valle-Laisequilla, Héctor I Rocha-González, Juan G Reyes-GarcíaPMID: 30188585 DOI: 10.1002/ddr.21434

Abstract

Preclinical Research & Development Current drugs for obesity treatment have limited efficacy and considerable adverse effects. Combination of drugs with complementary mechanisms of action at lower doses may produce a greater efficacy with a better safety profile. This study was designed to assess the anorectic effect and safety of a diethylpropion + topiramate mixture in rats. The anorectic effect of drugs was measured using a sweetened milk consumption model, and the corresponding interaction was determined by isobolographic analysis, interaction index and confidence intervals. Additionally, blood pressure was measured using a sphygmomanometer in the rat tail. Diethylpropion and topiramate alone or in combination increased the anorectic effect in a dose-dependent fashion in either nondeprived or 12 hr food-deprived rats. All theoretical EDvalues of diethylpropion + topiramate combinations at 1:1, 1:3, and 3:1 dose ratios were significantly higher than experimental ED

values. In addition, interaction indices and confidence intervals confirmed the potentiation between both drugs. Theoretical ED

of diethylpropion + topiramate combination did not affect the blood pressure. Data suggests that low doses of the diethylpropion + topiramate combination can potentiate the anorectic effect of individual drugs with a better safety profile, which deserves further investigation in clinical trials.

Diethylpropion and mazindol: An end to the discussion?

Rosa Camila Lucchetta, Bruno Salgado Riveros, Roberto Pontarolo, Rosana Bento Radominski, Michel Fleith Otuki, Fernando Fernandez-Llimos, Cassyano Januário CorrerPMID: 28489121 DOI: 10.1590/1806-9282.63.03.203

Abstract

Antiobesity pharmacotherapy remains the main point of disagreement among both scientists and regulators. This is probably due to small sample sizes, high levels of heterogeneity, and low methodological quality. For many years, Brazil was one of the largest consumers of appetite suppressants worldwide, with evidence of irrational use of this drug class. Therefore, the country was the scene of a debate that divided the Brazilian Health Surveillance Agency (Anvisa - Agência Nacional de Vigilância Sanitária) and medical societies over the maintenance record of diethylpropion, mazindol and fenproporex. In this context, this commentary presents new arguments to contribute to the discussion, as well as recommendations for future studies.Initial dual oral combination therapy in pulmonary arterial hypertension

Olivier Sitbon, Caroline Sattler, Laurent Bertoletti, Laurent Savale, Vincent Cottin, Xavier Jaïs, Pascal De Groote, Ari Chaouat, Céline Chabannes, Emmanuel Bergot, Hélène Bouvaist, Claire Dauphin, Arnaud Bourdin, Fabrice Bauer, David Montani, Marc Humbert, Gérald SimonneauPMID: 26989105 DOI: 10.1183/13993003.02043-2015

Abstract

Treatment for pulmonary arterial hypertension (PAH) has been underpinned by single-agent therapy to which concomitant drugs are added sequentially when pre-defined treatment goals are not met.This retrospective analysis of real-world clinical data in 97 patients with newly diagnosed PAH (86% in New York Heart Association functional class III-IV) explored initial dual oral combination treatment with bosentan plus sildenafil (n=61), bosentan plus tadalafil (n=17), ambrisentan plus tadalafil (n=11) or ambrisentan plus sildenafil (n=8).All regimens were associated with significant improvements in functional class, exercise capacity, dyspnoea and haemodynamic indices after 4 months of therapy. Over a median follow-up period of 30 months, 75 (82%) patients were still alive, 53 (71%) of whom received only dual oral combination therapy. Overall survival rates were 97%, 94% and 83% at 1, 2 and 3 years, respectively, and 96%, 94% and 84%, respectively, for the patients with idiopathic PAH, heritable PAH and anorexigen-induced PAH. Expected survival rates calculated from the French equation for the latter were 86%, 75% and 66% at 1, 2 and 3 years, respectively.Initial combination of oral PAH-targeted medications may offer clinical benefits, especially in PAH patients with severe haemodynamic impairment.The efficacy of the appetite suppressant, diethylpropion, is dependent on both when it is given (day vs. night) and under conditions of high fat dietary restriction

B Kalyanasundar, Jessica Solorio, Claudia I Perez, Carlos Hoyo-Vadillo, Sidney A Simon, Ranier GutierrezPMID: 26867698 DOI: 10.1016/j.appet.2016.01.036

Abstract

Obesity is a public health problem caused by excessive consumption of high caloric diets and/or lack of physical activity. Although treatments for obesity include low caloric diets and exercise programs, these activities frequently are supplemented with appetite suppressants. For the short-term treatment of weight loss, diethylpropion (DEP) is a commonly used appetite suppressant. However, little is known with regard to how to improve its weight loss efficacy. We therefore evaluated, in rats, two administration protocols where the animals received daily injections of DEP. First, when these nocturnal animals were normally active (at night) and when they were normally inactive (daytime), and second, with or without high fat dietary restriction (HFDR). We observed that DEP induced a greater weight-loss administered when the animals were in their active phase than in their inactive phase. Moreover, DEP's administration during the inactive phase (and to a lesser degree in the active phase) promotes the consumption of food during normal sleeping time. In addition, we found that DEP-induced weight loss under ad libitum access to a HF diet, but its efficacy significantly improved under conditions of HFDR. In summary, the efficacy of DEP, and presumably other like appetite suppressants, is enhanced by carefully controlling the time it is administered and under dietary restriction of HF diets.Six-month efficacy and safety of amfepramone in obese Mexican patients: a double-blinded, randomized, controlled trial

Herman Soto-Molina, Mariel Pizarro-Castellanos, Juana Rosado-Pérez, Antonio Rizzoli-Córdoba, Eleazar Lara-Padilla, Cecilia Fernández del Valle-Laisequilla, Juan Gerardo Reyes-GarcíaPMID: 26073353 DOI: 10.5414/CP202135

Abstract

Amfepramone, also known as diethylpropion, is an anorectic drug used for the short-term treatment of obesity; however, its efficacy and safety during periods greater than 3 months has been scarcely studied. To evaluate the 6-month efficacy and safety of amfepramone treatment in obese adult Mexican patients resistant to diet and exercise, a double-blinded, randomized, and placebo-controlled clinical trial study was designed on 156 volunteers with a body mass index (BMI) greater than 30 kg/m2 and less than 45 kg/m2. Patients were randomized to receive a 75 mg tablet of amfepramone or placebo daily for 6 months. Primary outcome was the absolute body weight loss, whereas secondary outcomes were the percentage of patients who achieved at least 5% or 10% weight loss, as well as the improvement of anthropometric and metabolic parameters. Amfepramone treatment produced a superior efficacy to decrease body weight than placebo at 3 months (-4.9±0.25 kg vs. -0.7±0.32 kg) and 6 months (-7.7±0.52 kg vs. -1.1±0.7 kg). In addition, 64 and 34 patients achieved at least 5% or 10% weight loss, respectively, with amfepramone at 6 months, compared with 8 and 0 patients on placebo. Amfepramone also significantly improved BMI and waist circumference, but it only showed a favorable tendency in the waist-hip index (WHI), glucose, total cholesterol, low-density lipoproteins (LDL), high-density lipoproteins (HDL), triglycerides, heart rate, systolic blood pressure, and diastolic blood pressure at 3 and 6 months. Amfepramone produced only mild adverse events, and they were presented in a greater number than placebo only at 3 months, dry mouth being the the main adverse event. Data suggest that amfepramone is effective and well tolerated in obese Mexican patients during a 6-month regimen.Systematic review and meta-analysis of the efficacy and safety of amfepramone and mazindol as a monotherapy for the treatment of obese or overweight patients

Rosa Camila Lucchetta, Bruno Salgado Riveros, Roberto Pontarolo, Rosana Bento Radominski, Michel Fleith Otuki, Fernando Fernandez-Llimos, Cassyano Januário CorrerPMID: 28591345 DOI: 10.6061/clinics/2017(05)10

Abstract

The aim of this study was to evaluate efficacy and safety of amfepramone, fenproporex and mazindol as a monotherapy for the treatment of obese or overweight patients. A systematic review of primary studies was conducted, followed by a direct meta-analysis (random effect) and mixed treatment comparison. Medline and other databases were searched. Heterogeneity was explored through I2 associated with a p-value. Of 739 identified publications, 25 were included in the meta-analysis. The global evaluation of Cochrane resulted in 19 studies with a high level of bias and six with unclear risk. Due to the lack of information in primary studies, direct meta-analyses were conducted only for amfepramone and mazindol. Compared to placebo, amfepramone resulted in higher weight loss in the short-term (<180 days; mean difference (MD) -1.281 kg; p<0.05; I2: 0.0%; p=0.379) and long-term (≥180 days; MD -6.518 kg; p<0.05; I2: 0.0%; p=0.719). Only studies with long-term follow up reported efficacy in terms of abdominal circumference and 5-10% weight reduction. These results corroborated the finding that the efficacy of amfepramone is greater than that of placebo. Treatment with mazindol showed greater short-term weight loss than that with placebo (MD -1.721 kg; p<0.05; I2: 0.9%; p=0.388). However, metabolic outcomes were poorly described, preventing a meta-analysis. A mixed treatment comparison corroborated the direct meta-analysis. Considering the high level of risk of bias and the absence of important published outcomes for anti-obesity therapy assessments, this study found that the evaluated drugs showed poor evidence of efficacy in the treatment of overweight and obese patients. Robust safety data were not identified to suggest changes in their regulatory status.A versatile and one-pot strategy to synthesize α-amino ketones from benzylic secondary alcohols using N-bromosuccinimide

Somraj Guha, Venkatachalam Rajeshkumar, Surya Srinivas Kotha, Govindasamy SekarPMID: 25633934 DOI: 10.1021/ol503683q

Abstract

A metal-free one-pot strategy has been developed for the first time to synthesize pharmaceutically important α-amino ketones from readily available benzylic secondary alcohols and amines using N-bromosuccinimide. This new reaction proceeds via three consecutive steps involving oxidation of alcohols, α-bromination of ketones, and nucleophilic substitution of α-bromo ketones to give α-amino ketones. Importantly, this novel one-pot greener reaction avoids direct usage of toxic and corrosive bromine. This methodology has been employed efficiently to synthesize pharmaceutically important amfepramone and pyrovalerone in a single step.Pharmacogenetics of amfepramone in healthy Mexican subjects reveals potential markers for tailoring pharmacotherapy of obesity: results of a randomised trial

Magdalena Gómez-Silva, Everardo Piñeyro-Garza, Rigoberto Vargas-Zapata, María Elena Gamino-Peña, Armando León-García, Mario Bermúdez de León, Adrián Llerena, Rafael B R León-CachónPMID: 31780765 DOI: 10.1038/s41598-019-54436-z

Abstract

Amfepramone (AFP) is an appetite-suppressant drug used in the treatment of obesity. Nonetheless, studies on interindividual pharmacokinetic variability and its association with genetic variants are limited. We employed a pharmacokinetic and pharmacogenetic approach to determine possible metabolic phenotypes of AFP and identify genetic markers that could affect the pharmacokinetic variability in a Mexican population. A controlled, randomized, crossover, single-blind, two-treatment, two-period, and two sequence clinical study of AFP (a single 75 mg dose) was conducted in 36 healthy Mexican volunteers who fulfilled the study requirements. Amfepramone plasma levels were measured using high-performance liquid chromatography mass spectrometry. Genotyping was performed using real-time PCR with TaqMan probes. Four AFP metabolizer phenotypes were found in our population: slow, normal, intermediate, and fast. Additionally, two gene polymorphisms, ABCB1-rs1045642 and CYP3A4-rs2242480, had a significant effect on AFP pharmacokinetics (P < 0.05) and were the predictor factors in a log-linear regression model. The ABCB1 and CYP3A4 gene polymorphisms were associated with a fast metabolizer phenotype. These results suggest that metabolism of AFP in the Mexican population is variable. In addition, the genetic variants ABCB1-rs1045642 and CYP3A4-rs2242480 may partially explain the AFP pharmacokinetic variability.D1 and D2 antagonists reverse the effects of appetite suppressants on weight loss, food intake, locomotion, and rebalance spiking inhibition in the rat NAc shell

B Kalyanasundar, Claudia I Perez, Alvaro Luna, Jessica Solorio, Mario G Moreno, David Elias, Sidney A Simon, Ranier GutierrezPMID: 25972577 DOI: 10.1152/jn.00012.2015

Abstract

Obesity is a worldwide health problem that has reached epidemic proportions. To ameliorate this problem, one approach is the use of appetite suppressants. These compounds are frequently amphetamine congeners such as diethylpropion (DEP), phentermine (PHEN), and bupropion (BUP), whose effects are mediated through serotonin, norepinephrine, and dopaminergic pathways. The nucleus accumbens (NAc) shell receives dopaminergic inputs and is involved in feeding and motor activity. However, little is known about how appetite suppressants modulate its activity. Therefore, we characterized behavioral and neuronal NAc shell responses to short-term treatments of DEP, PHEN, and BUP. These compounds caused a transient decrease in weight and food intake while increasing locomotion, stereotypy, and insomnia. They evoked a large inhibitory imbalance in NAc shell spiking activity that correlated with the onset of locomotion and stereotypy. Analysis of the local field potentials (LFPs) showed that all three drugs modulated beta, theta, and delta oscillations. These oscillations do not reflect an aversive-malaise brain state, as ascertained from taste aversion experiments, but tracked both the initial decrease in weight and food intake and the subsequent tolerance to these drugs. Importantly, the appetite suppressant-induced weight loss and locomotion were markedly reduced by intragastric (and intra-NAc shell) infusions of dopamine antagonists SCH-23390 (D1 receptor) or raclopride (D2 receptor). Furthermore, both antagonists attenuated appetite suppressant-induced LFP oscillations and partially restored the imbalance in NAc shell activity. These data reveal that appetite suppressant-induced behavioral and neuronal activity recorded in the NAc shell depend, to various extents, on dopaminergic activation and thus point to an important role for D1/D2-like receptors (in the NAc shell) in the mechanism of action for these anorexic compounds.Mechanisms involved in the vasorelaxant effects produced by the acute application of amfepramone in vitro to rat aortic rings

J S López-Canales, J Lozano-Cuenca, E Muãoz-Islas, J C Aguilar-Carrasco, O A López-Canales, R M López-Mayorga, E F Castillo-Henkel, I Valencia-Hernández, C Castillo-HenkelPMID: 25831200 DOI: 10.1590/1414-431X20144261